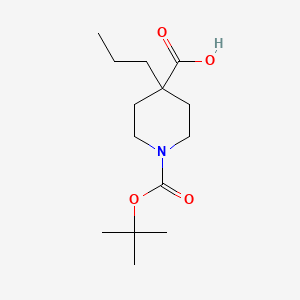

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Descripción general

Descripción

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Métodos De Preparación

The synthesis of 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. The general synthetic route includes the following steps:

Protection of the Amine Group: The amine group in piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of the Carboxylic Acid: The protected piperidine is then subjected to carboxylation reactions to introduce the carboxylic acid functionality.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form various derivatives.

Common reagents used in these reactions include TFA, DMAP, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to new pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines during chemical reactions, facilitating the synthesis of peptide and non-peptide drugs.

Potential Drug Development

Research indicates that derivatives of this compound may exhibit therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for Boc-4-propylpiperidine-4-carboxylic acid is under investigation.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Boc-4-propylpiperidine-4-carboxylic acid | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

- Neuropharmacological Effects : The compound's structural similarity to psychoactive agents suggests potential interactions with neurotransmitter systems. Research indicates possible modulation of serotonin receptors, which may influence mood and cognition.

| Effect | Description |

|---|---|

| Serotonin Modulation | Potential interaction with serotonin receptors |

| Antidepressant Activity | Similar compounds have shown antidepressant-like effects in models |

Biological Research

Studying Protein Interactions

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is also investigated for its role in proteomics research. It can be used to study protein interactions and functions, contributing to our understanding of cellular mechanisms and disease pathways.

Case Study 1: Antimicrobial Evaluation

In a recent study, various pyrrolidine derivatives were evaluated for their antimicrobial properties, including this compound. Results indicated that while some derivatives exhibited significant antibacterial activity, further optimization is required for enhanced efficacy.

Case Study 2: Neuropharmacological Screening

A neuropharmacological screening assessed the impact of several pyrrolidine compounds on depression-like behaviors in rodent models. Findings suggested that structurally related compounds could provide insights into developing new antidepressants.

Mecanismo De Acción

The mechanism of action of 1-(tert-but

Actividad Biológica

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid (Boc-Pip-4-CA) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of 229.27 g/mol, is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. This article reviews the biological activity of Boc-Pip-4-CA, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Boc-Pip-4-CA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 84358-13-4 |

| Molecular Formula | CHNO |

| Molecular Weight | 229.27 g/mol |

| SMILES | CCCCC1(C(O)=O)CCN(C(OC(C)(C)C)=O)CC1 |

The biological activity of Boc-Pip-4-CA is largely attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit inhibitory effects on various biological pathways:

- Enzyme Inhibition : Boc-Pip-4-CA may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Biological Activity and Therapeutic Potential

Recent studies have explored the therapeutic potential of Boc-Pip-4-CA in various contexts:

Antitumor Activity

In vitro studies have demonstrated that Boc-Pip-4-CA exhibits cytotoxic effects against cancer cell lines. For instance, it has been shown to induce apoptosis in cells with RAS mutations, which are commonly associated with various cancers. The compound's effectiveness was evaluated through cell viability assays, revealing a significant reduction in viable cells at concentrations above 5 µM.

Neuroprotective Effects

Research suggests that Boc-Pip-4-CA may possess neuroprotective properties. In models of neurodegeneration, the compound has been observed to mitigate neuronal death and promote cell survival under stress conditions. This effect is hypothesized to be mediated through anti-inflammatory pathways and modulation of oxidative stress responses.

Case Studies

Several case studies highlight the biological activity of Boc-Pip-4-CA:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that Boc-Pip-4-CA significantly reduced cell viability in those dependent on RAS signaling pathways, indicating its potential as a targeted cancer therapy .

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of Boc-Pip-4-CA resulted in improved cognitive function and reduced markers of neuroinflammation .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h5-10H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKHJZQIVNPLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.